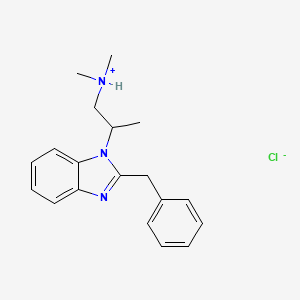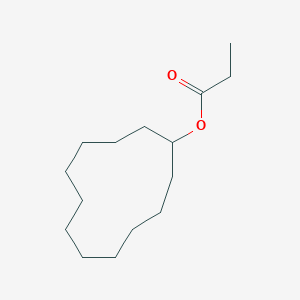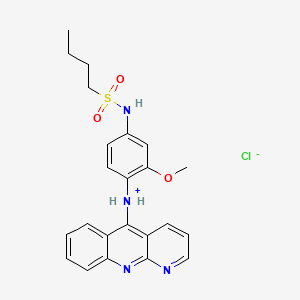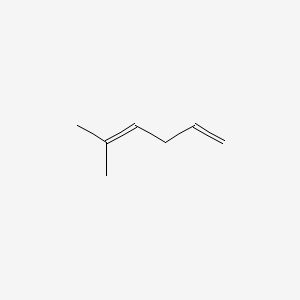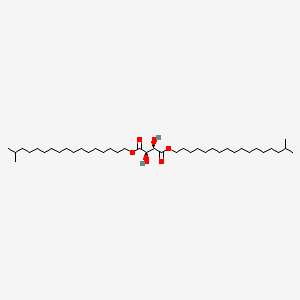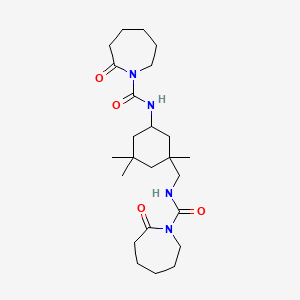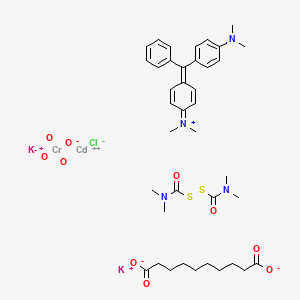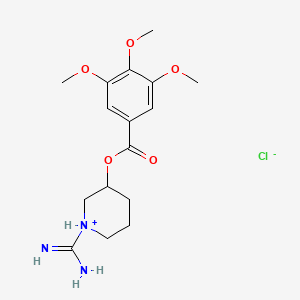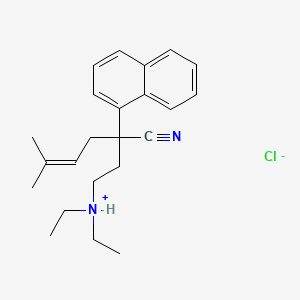
N-Isobutyl-1,4-butanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)butane-1,4-diamine is an organic compound classified as a diamine It consists of a butane backbone with two amine groups attached at the 1 and 4 positions, and a 2-methylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)butane-1,4-diamine can be achieved through several methods. One common approach involves the reaction of acrylonitrile with a suitable amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of N-(2-methylpropyl)butane-1,4-diamine often involves multi-step synthesis processes. These processes may include the use of protecting groups to prevent unwanted side reactions and the application of high-pressure reactors to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of corresponding oxides or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: N-(2-methylpropyl)butane-1,4-diamine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
N-(2-methylpropyl)butane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: N-(2-methylpropyl)butane-1,4-diamine is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which N-(2-methylpropyl)butane-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact mechanism of action depends on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methylpropyl)butane-1,4-diamine include other diamines such as putrescine and cadaverine. These compounds share structural similarities but differ in their specific functional groups and overall molecular structure .
Uniqueness
N-(2-methylpropyl)butane-1,4-diamine is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other diamines .
Properties
CAS No. |
90272-64-3 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
N'-(2-methylpropyl)butane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2)7-10-6-4-3-5-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
NPTOAGPGIORAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


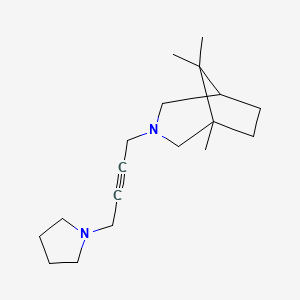
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)

